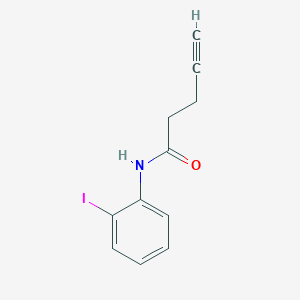

N-(2-Iodophenyl)pent-4-ynamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

920985-80-4 |

|---|---|

Formule moléculaire |

C11H10INO |

Poids moléculaire |

299.11 g/mol |

Nom IUPAC |

N-(2-iodophenyl)pent-4-ynamide |

InChI |

InChI=1S/C11H10INO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h1,4-7H,3,8H2,(H,13,14) |

Clé InChI |

HRSXYCFQTDADED-UHFFFAOYSA-N |

SMILES canonique |

C#CCCC(=O)NC1=CC=CC=C1I |

Origine du produit |

United States |

Synthetic Access to N 2 Iodophenyl Pent 4 Ynamide and Analogous Architectures

Disconnection Strategies for Amide and Alkyne Scaffolds

Retrosynthetic analysis, or the disconnection approach, is a powerful method for designing a synthetic route. lkouniv.ac.inrnlkwc.ac.in For N-(2-Iodophenyl)pent-4-ynamide, the most logical disconnections involve the C-N amide bond and the carbon framework of the pent-4-ynamide (B3317917) side chain.

The primary disconnection is that of the amide bond, which simplifies the target molecule into two key synthons: a 2-iodophenylamine fragment and a pent-4-ynoyl fragment. lkouniv.ac.in This corresponds to the reverse of an amidation reaction. These idealized fragments, or synthons, are then matched to their real-world chemical equivalents: 2-iodoaniline and pent-4-ynoic acid or its activated derivatives (e.g., pent-4-ynoyl chloride). This strategy breaks the complex target into two more manageable, commercially available, or readily synthesizable precursors.

Further disconnection of the pent-4-ynoic acid precursor can be envisioned by breaking the C-C bonds, although in practice, this five-carbon chain is often constructed from smaller, functionalized building blocks in a few steps.

The formation of the amide bond between 2-iodoaniline and the pent-4-ynoic acid moiety is the cornerstone of the synthesis. Several established amidation protocols can be employed, chosen based on factors like yield, purity, and functional group tolerance. researchgate.netorganic-chemistry.org

A common and direct method is the coupling of 2-iodoaniline with pent-4-ynoic acid using a dehydrating coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate that readily reacts with the amine.

Alternatively, a more reactive acylating agent can be used. Pent-4-ynoic acid can be converted to pent-4-ynoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with 2-iodoaniline, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) (NEt₃) or pyridine to scavenge the HCl byproduct. youtube.com

Modern amidation methods offer milder conditions and broader substrate scope. For instance, coupling reagents based on phosphonium salts (e.g., BOP, PyBOP) or uranium salts (e.g., HATU, HBTU) are highly efficient. Another approach involves the use of trimethyl phosphite and iodine to activate the carboxylic acid for amidation, a method noted for its chemoselectivity and the use of inexpensive reagents. researchgate.net

Table 1: Comparison of Common Amidation Methods

| Method | Activating Reagent(s) | Typical Base | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | NEt₃, Pyridine | High reactivity, inexpensive reagents. | Harsh conditions, generation of HCl. |

| Carbodiimide Coupling | DCC, EDC (+ HOBt/NHS) | None required | Milder conditions, good for sensitive substrates. | Formation of urea byproduct, potential for racemization. |

| Phosphonium/Uronium Salts | PyBOP, HATU | DIPEA, NEt₃ | High yields, fast reactions, low racemization. | Higher cost of reagents. |

| Phosphite/Iodine | P(OMe)₃, I₂ | NEt₃ | Chemoselective, inexpensive reagents, convenient. researchgate.net | Requires careful control of stoichiometry. |

The pent-4-ynamide moiety contains a terminal alkyne, a versatile functional group. The synthesis of its precursor, pent-4-ynoic acid, must be regioselective to ensure the triple bond is at the terminal (C-4) position. Terminal alkynes are valuable building blocks in organic synthesis. thieme.de

The synthesis of pent-4-ynoic acid can be achieved through various routes. One common strategy involves the alkylation of an acetylene equivalent. For example, the sodium salt of acetylene or lithiated trimethylsilylacetylene can be reacted with a three-carbon electrophile containing a protected carboxylic acid or a precursor functional group, such as 3-bromopropanoic acid ester. Subsequent deprotection of the silyl group (if used) and hydrolysis of the ester would yield the desired acid.

Another approach is the manipulation of functional groups on a five-carbon backbone. For instance, starting from 1,5-pentanediol, one terminus could be protected and the other oxidized to a carboxylic acid. The protected alcohol could then be converted into a leaving group and subjected to an elimination reaction sequence to generate the terminal alkyne. Controlling the regioselectivity of such eliminations is crucial. nih.gov

Catalytic methods have also been developed for the regioselective synthesis of terminal alkynes, although these are more commonly applied in more complex systems. acs.orgacs.orgchemistryviews.org For a simple molecule like pent-4-ynoic acid, classical synthetic transformations are generally sufficient and cost-effective.

The iodo-substituted aromatic precursor, 2-iodoaniline, is a critical starting material. Its synthesis can be accomplished through several well-established methods. guidechem.com

One of the most common industrial methods for introducing an iodine atom ortho to an amino group is via the Sandmeyer reaction. This process typically begins with 2-nitroaniline, which is first reduced to 1,2-diaminobenzene. However, a more direct route starts with aniline itself. The amino group of aniline is first protected, often by acetylation to form acetanilide, to moderate its activating effect and provide steric hindrance that favors ortho- and para-substitution. The acetanilide is then iodinated using an electrophilic iodine source, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. Separation of the ortho and para isomers is followed by acidic or basic hydrolysis of the acetamide to reveal the free amine, yielding 2-iodoaniline.

Direct iodination of aniline is also possible but often leads to a mixture of mono-, di-, and tri-iodinated products and oxidation of the aniline, making it a less controlled method. google.com

More recent methods provide alternative routes. For example, a transition-metal-free and base-free decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) has been reported, offering a practical pathway to 2-iodoanilines. rsc.org

Table 2: Selected Synthetic Routes to 2-Iodoaniline

| Starting Material | Key Reagents | General Steps | Yield | Reference |

|---|---|---|---|---|

| Aniline | 1. Acetic Anhydride 2. I₂/Oxidant 3. HCl/H₂O | Protection, iodination, deprotection | Variable | Classical Method |

| 2-Nitroaniline | 1. Sn/HCl 2. NaNO₂/H₂SO₄ 3. KI | Reduction, diazotization, Sandmeyer reaction | Moderate | Classical Method |

| Aniline | KI, H₂O₂, Copper Acetate | Direct iodination in water | 37% | guidechem.com |

| Anthranilic Acid | I₂, DMSO, O₂ | Decarboxylative iodination | Good | rsc.org |

Convergent and Linear Synthetic Pathways

The assembly of N-(2-Iodophenyl)pent-4-ynamide can follow either a linear or a convergent pathway.

Precursor Design and Functional Group Compatibility Considerations

The design of a successful synthesis requires careful consideration of the compatibility of the functional groups present in the precursors and intermediates with the reaction conditions employed.

The key functional groups in the synthesis of N-(2-Iodophenyl)pent-4-ynamide are the amine (-NH₂), the aryl iodide (Ar-I), the carboxylic acid (-COOH), and the terminal alkyne (-C≡CH).

During Amidation: The primary concern is to form the amide bond without inducing side reactions. The aryl iodide is generally stable under most amidation conditions. However, the terminal alkyne C-H bond is weakly acidic and could be deprotonated by a strong base, which could lead to undesired subsequent reactions. Therefore, the use of non-nucleophilic, moderately strong bases like triethylamine or DIPEA is preferred over stronger bases like metal hydrides or alkoxides. The amine of 2-iodoaniline is nucleophilic, but its reactivity can be influenced by the electron-withdrawing nature of the iodine atom.

Post-Amidation Reactivity: The structure of N-(2-Iodophenyl)pent-4-ynamide is primed for further synthetic transformations, a key consideration in its design. The aryl iodide and the terminal alkyne are the perfect partners for intramolecular cyclization or intermolecular cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgorganic-chemistry.orgresearchgate.net The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium and copper co-catalyst system, is a powerful tool for C-C bond formation. organic-chemistry.org The presence of both functionalities in one molecule suggests its utility as a precursor for more complex heterocyclic systems, such as indoles or quinolines, through palladium-catalyzed cyclization cascades. mdpi.comrsc.org Therefore, all preceding synthetic steps must be designed to preserve the integrity of both the iodo and the terminal alkyne functionalities. For example, exposure to strong nucleophiles or reducing agents that could react with the aryl iodide should be avoided.

Advanced Reactivity and Transformation Pathways of N 2 Iodophenyl Pent 4 Ynamide

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are particularly prominent in the derivatization of N-(2-Iodophenyl)pent-4-ynamide. The two primary sites for coupling, the terminal alkyne and the aryl iodide, can be addressed with high selectivity by choosing appropriate catalytic systems and reaction partners.

The Sonogashira cross-coupling reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For N-(2-Iodophenyl)pent-4-ynamide, this reaction would involve the coupling of its pent-4-ynamide (B3317917) side chain with a suitable organic halide. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it a highly valuable tool in organic synthesis. wikipedia.org

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. nrochemistry.com Concurrently, the copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the palladium(II) complex. wikipedia.orgnrochemistry.com The final step is reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. libretexts.orgcetjournal.it

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium source, ligands, base, and solvent. vinhuni.edu.vn While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, significant research has focused on developing more active and stable catalytic systems. libretexts.orgvinhuni.edu.vnnih.gov

Catalytic Systems:

Palladium Precatalysts: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. vinhuni.edu.vnacs.org The active Pd(0) species is often generated in situ from a Pd(II) precatalyst through reduction by amines or phosphines present in the reaction mixture. wikipedia.org

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used to facilitate the deprotonation of the alkyne and accelerate the transmetalation step. wikipedia.org

Bases and Solvents: Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH) are frequently used, often serving as both the base and the solvent. nrochemistry.com The choice of solvent can influence reaction rates and yields, with solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common alternatives. nrochemistry.comresearchgate.net

Ligand Architectures: The ligand coordinated to the palladium center plays a crucial role in stabilizing the catalyst and modulating its reactivity.

Phosphine (B1218219) Ligands: Triphenylphosphine (B44618) (PPh₃) is a classic ligand, but bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can lead to more efficient catalysts. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective alternatives to phosphine ligands. They form very stable palladium complexes that can exhibit high catalytic activity, even for challenging substrates. libretexts.org

Ligand-Free Systems: In some cases, the reaction can proceed without the addition of external ligands, particularly with catalysts like palladium on carbon (Pd/C). researchgate.net These systems offer advantages in terms of cost and ease of product purification. researchgate.net

Below is a table summarizing various catalytic systems used in Sonogashira coupling reactions.

| Catalyst System Component | Examples | Role in Reaction | Citation |

| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(PPh₃)₄ | Primary catalyst, facilitates oxidative addition and reductive elimination | vinhuni.edu.vnacs.org |

| Copper Co-catalyst | CuI | Activates the alkyne, facilitates transmetalation | wikipedia.org |

| Ligand | PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes Pd center, modulates reactivity and stability | libretexts.org |

| Base | Et₃N, iPr₂NH, K₂CO₃, TBAF | Deprotonates the terminal alkyne | nrochemistry.comacs.orgresearchgate.net |

| Solvent | THF, DMF, Toluene, DMSO | Solubilizes reactants and catalysts | nrochemistry.comcetjournal.itresearchgate.net |

The electronic properties of the aryl iodide substrate significantly impact the reaction's success.

Electron-withdrawing groups on the aryl iodide generally accelerate the rate-limiting oxidative addition step, leading to higher yields and faster reactions. nih.gov

Electron-donating groups can decrease the electrophilicity of the carbon-iodine bond, slowing down the oxidative addition and sometimes requiring more forcing conditions (e.g., higher temperatures or more active catalysts) to achieve good conversion. nih.gov

Steric hindrance near the iodide, such as ortho-substituents, can also impede the reaction.

In a hypothetical Sonogashira reaction where N-(2-Iodophenyl)pent-4-ynamide itself acts as the halide partner (reacting at the C-I bond), the amide group in the ortho position could influence the electronic nature and steric environment of the reaction center.

The table below illustrates the effect of substituents on the yield of Sonogashira coupling with phenylacetylene.

| Aryl Iodide | Substituent Type | Typical Yield | Citation |

| 4-Iodonitrobenzene | Electron-Withdrawing | High | nih.gov |

| 4-Iodoanisole | Electron-Donating | Good to High | nih.gov |

| Iodobenzene | Neutral | High | nih.gov |

| 2-Iodotoluene | Sterically Hindered | Moderate to Good | nrochemistry.com |

The Sonogashira coupling of a terminal alkyne with an sp²-hybridized carbon (from an aryl or vinyl halide) does not generate a new stereocenter at the alkyne, as the geometry is linear. Therefore, the stereochemistry of the alkyne itself is not a consideration.

However, if the coupling partner is a vinyl halide, the reaction is known to proceed with retention of the double bond's configuration. libretexts.org Similarly, in alkynylation reactions involving chiral centers, the choice of reagents and conditions can be critical to prevent epimerization. For instance, studies on the alkynylation of chiral aldehydes have shown that reagents like lithium trimethylsilyldiazomethane (B103560) (the Colvin reagent) can provide the desired alkynyl product without epimerization of adjacent stereocenters, whereas other methods might lead to a loss of stereochemical integrity. nih.govacs.org While not directly applicable to the standard Sonogashira coupling of N-(2-Iodophenyl)pent-4-ynamide, this highlights the importance of mild reaction conditions in complex syntheses to preserve existing stereochemistry. nih.gov

The aryl iodide bond in N-(2-Iodophenyl)pent-4-ynamide is a prime site for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions, often with high selectivity over other potential reaction sites if the terminal alkyne is protected or if reaction conditions are chosen that favor aryl halide activation. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.gov For N-(2-Iodophenyl)pent-4-ynamide, this would involve reacting the aryl iodide moiety with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to the stability and low toxicity of the organoboron reagents and its tolerance of a broad range of functional groups. nih.gov A typical catalytic system involves a palladium(0) source, a phosphine ligand, and an aqueous base like potassium carbonate (K₂CO₃). nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly powerful because organozinc reagents are among the most reactive organometallics used in cross-coupling, allowing for the coupling of a wide variety of substrates, including those that are less reactive in other coupling reactions. wikipedia.org The reaction of the aryl iodide in N-(2-Iodophenyl)pent-4-ynamide with an organozinc compound would provide a direct route to C-C bond formation. The choice of ligand is crucial, and bulky, electron-rich phosphines like SPhos have been shown to be highly effective. researchgate.net A key advantage is the ability to form sp³-sp², sp²-sp², and sp-sp² bonds. wikipedia.org

The following table compares typical conditions for these two important C-C bond-forming reactions as they would apply to the aryl iodide of N-(2-Iodophenyl)pent-4-ynamide.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Aryl/Vinylboronic acids or esters | Aryl/Alkyl/Alkenylzinc halides |

| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Ni(acac)₂ |

| Typical Ligand | PPh₃, SPhos, Buchwald-type ligands | PPh₃, dppe, SPhos |

| Base/Additive | Aqueous base (e.g., K₂CO₃, Cs₂CO₃) | Generally not required, but additives like TMEDA can be used |

| Functional Group Tolerance | Excellent | Very Good |

| Reagent Sensitivity | Boronic acids are air- and moisture-stable | Organozinc reagents are moisture-sensitive |

Palladium-Mediated Coupling Reactions Involving the Aryl Iodide Moiety

Potential for Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse functionalities. N-(2-Iodophenyl)pent-4-ynamide possesses multiple sites susceptible to such transformations. The presence of the carbon-iodine bond on the phenyl ring allows for coupling reactions to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, often catalyzed by transition metals.

Nitrogen-containing functional groups are prevalent in a vast array of pharmaceuticals and biologically active compounds. ucl.ac.uk The synthesis of these nitrogen heterocycles is a significant focus within organic chemistry. ucl.ac.uk Hypervalent iodine compounds have emerged as valuable reagents in these synthetic endeavors, capable of facilitating transformations such as oxidations and carbon-carbon bond forming reactions. ucl.ac.uk Their ability to mimic some aspects of transition metal chemistry, with the benefit of producing more benign byproducts, has led to their increased use. ucl.ac.uk

For instance, the amide nitrogen in N-(2-Iodophenyl)pent-4-ynamide can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of new carbon-nitrogen bonds and the construction of nitrogen-containing heterocyclic systems. Furthermore, enzymes such as N-monooxygenases (NMOs) are known to catalyze the oxidation of nitrogen atoms in amines, a process that can be a precursor to the formation of new carbon-heteroatom bonds in biosynthetic pathways. nih.gov

Copper-Catalyzed Alkyne Functionalizations

The terminal alkyne group in N-(2-Iodophenyl)pent-4-ynamide is a highly versatile functional group that can undergo a wide range of transformations. Copper-catalyzed reactions are particularly effective for the functionalization of terminal alkynes. organic-chemistry.orgnih.govmdpi.comresearchgate.net

One such transformation is hydroalkylation, which involves the addition of a hydride and an alkyl group across the alkyne. A copper-catalyzed hydroalkylation of terminal alkynes using alkyl triflates as coupling partners and a silane (B1218182) as a hydride donor has been developed. organic-chemistry.orgnih.gov This reaction exhibits excellent anti-Markovnikov regioselectivity and exclusively produces (E)-alkenes. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a copper hydride, followed by hydrocupration of the alkyne and subsequent alkylation of the resulting alkenyl copper intermediate. nih.govresearchgate.net

Copper nanoparticles have also been shown to be effective catalysts for the hydroamination of terminal alkynes with amines, leading to the formation of imines which can then be reduced to the corresponding amines. mdpi.com This provides a direct method for the formation of a carbon-nitrogen bond at the alkyne position. The regioselectivity of this reaction often favors the Markovnikov product. mdpi.com

The versatility of ynamides, which are compounds with a nitrogen atom attached to an acetylenic carbon, has spurred the development of new synthetic methods. nih.gov A general and convenient method for the synthesis of ynamides involves the copper-promoted coupling of amides with alkynyl bromides. nih.gov This approach is applicable to a wide range of amides, including carbamates and sulfonamides. nih.gov The reaction is believed to proceed through the formation of a copper(III) intermediate via oxidative addition of the copper(I) amide to the alkynyl halide, followed by reductive elimination to yield the ynamide. nih.gov

| Reaction Type | Catalyst/Reagents | Product Type | Key Features |

| Hydroalkylation | Copper hydride complex, alkyl triflate, silane | (E)-Alkenes | Anti-Markovnikov selectivity organic-chemistry.orgnih.gov |

| Hydroamination | Copper nanoparticles, amine | Imines/Amines | Markovnikov selectivity mdpi.com |

| N-Alkynylation | Copper(I) iodide, alkynyl bromide, base | Ynamides | Broad amide scope nih.gov |

Intramolecular Cyclization and Annulation Chemistry

The strategic placement of the ortho-iodoaryl group and the terminal alkyne in N-(2-Iodophenyl)pent-4-ynamide makes it an ideal substrate for a variety of intramolecular cyclization reactions, providing access to complex heterocyclic scaffolds.

Electrophilic and Radical-Mediated Cyclizations

Hypervalent iodine reagents have gained prominence in organic synthesis due to their unique reactivity, ease of handling, and low toxicity. beilstein-journals.org They have proven to be effective in a range of cyclization reactions. beilstein-journals.org These compounds can activate alkynes towards nucleophilic attack, initiating cyclization cascades. ucl.ac.uk

In the context of N-(2-Iodophenyl)pent-4-ynamide, a hypervalent iodine reagent could activate the alkyne, making it susceptible to intramolecular attack by the amide nitrogen or oxygen. The outcome of the reaction, whether it proceeds via N-cyclization or O-cyclization, can be influenced by the length of the tether connecting the amide and the alkyne. beilstein-journals.org For instance, in related systems, a shorter tether often favors the formation of oxazoline (B21484) rings (O-cyclization), while a longer tether can lead to the formation of pyrrolidine (B122466) rings (N-cyclization). beilstein-journals.org The mechanism is believed to involve the activation of the olefin by the hypervalent iodine species, which then triggers the cyclization. beilstein-journals.org

The use of hypervalent iodine reagents in the synthesis of nitrogen heterocycles is a significant area of research. ucl.ac.uk These reagents can be used in catalytic amounts in the presence of a stoichiometric oxidant. The development of such catalytic systems is crucial for the advancement of sustainable chemical synthesis.

Indium has emerged as a useful metal for promoting radical cyclization reactions. acs.org In particular, indium-mediated radical cyclizations of iodoalkynes provide an effective method for the construction of five-membered rings. acs.orgaminer.org

For a substrate like N-(2-Iodophenyl)pent-4-ynamide, treatment with indium metal can initiate a radical cyclization. The reaction is believed to be initiated by a low-valent indium species. acs.org This can lead to a 5-exo cyclization to form a five-membered ring containing an alkenyl iodide. acs.org Depending on the reaction conditions, either atom-transfer or reductive cyclization products can be obtained. acs.org Atom-transfer cyclization typically uses a catalytic amount of indium, while reductive cyclization requires a stoichiometric amount of the metal. acs.org

These indium-mediated reactions have been successfully applied to the synthesis of various biologically active molecules, including HIV-protease inhibitors. acs.org The reaction conditions are generally mild, and the process can tolerate a range of functional groups.

| Cyclization Method | Initiator/Mediator | Key Intermediate | Typical Product |

| Hypervalent Iodine-Initiated | Hypervalent Iodine Reagent | Activated Alkyne | Nitrogen or Oxygen Heterocycles ucl.ac.ukbeilstein-journals.org |

| Indium-Mediated Radical | Indium Metal | Alkyl Radical | Five-membered Alkenyl Iodides acs.org |

Transition Metal-Catalyzed Intramolecular Cyclizations

Transition metals, particularly palladium, are widely used to catalyze intramolecular cyclization reactions of substrates containing both an aryl halide and an alkyne. N-(2-Iodophenyl)pent-4-ynamide is an excellent candidate for such transformations.

Palladium-catalyzed reactions of N-acyl-o-alkynylanilines with various coupling partners have been shown to produce a range of functionalized quinolines and other heterocyclic systems. nih.gov A notable transformation is the palladium-catalyzed annulation with isocyanides, which proceeds via an unconventional 6-endo-dig cyclization. nih.gov Mechanistic investigations have revealed the involvement of an intramolecular acyl migration in this process. nih.gov

Furthermore, palladium-catalyzed intramolecular cyclization of ynamides has been developed for the synthesis of 4-halo-oxazolones. nih.gov This reaction proceeds efficiently in the presence of a copper(II) halide. nih.gov The resulting 4-halo-oxazolones are versatile intermediates that can be further functionalized through cross-coupling reactions. nih.gov

The development of cascade reactions, where multiple bond-forming events occur in a single operation, is a highly desirable goal in organic synthesis. Palladium-catalyzed cascade cyclization reactions of di-o-iodophenyl sulfonylguanidines with isocyanides have been developed for the synthesis of fused quinazolines. rsc.org These reactions demonstrate the power of transition metal catalysis to rapidly build molecular complexity from relatively simple starting materials.

Regio- and Stereoselective Control in Cyclization Processes

A critical aspect of the synthetic utility of N-(2-Iodophenyl)pent-4-ynamide is the ability to control the regiochemistry and stereochemistry of its cyclization reactions. The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome.

Regioselectivity: In rhodium-catalyzed oxidative cycloadditions of benzamides with unsymmetrical alkynes, excellent regioselectivity has been observed. nih.gov Similarly, sulfur-radical-triggered cyclizations of yne-tethered ynamides demonstrate a reversal of typical reactivity, with the radical attacking the simple alkyne over the more electron-rich ynamide, leading to regioselective formation of 4-thioaryl pyrroles. nih.govuohyd.ac.in The inherent polarization of the ynamide triple bond often directs the regiochemical outcome in ionic cyclizations. researchgate.net

Stereoselectivity: Palladium-catalyzed aminoalkynylative cyclizations can proceed with high stereospecificity. For example, the reaction involving picolinamide-activated olefins yields pyrrolidines as single diastereomers through a syn-aminoalkynylation process. ethz.ch This level of control is crucial for the synthesis of enantiomerically pure products, which is of high importance in medicinal chemistry.

Formation of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Pyrrolidines, Quinolines, Indoles)

The cyclization of N-(2-Iodophenyl)pent-4-ynamide and its derivatives is a powerful strategy for constructing a variety of medicinally relevant nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov

Pyrrolidines: As previously mentioned, palladium-catalyzed aminoalkynylation is a direct route to substituted pyrrolidines. ethz.ch Tandem protocols involving amide activation, reduction, and intramolecular nucleophilic substitution also provide a facile route to this scaffold from halogenated amides. mdpi.com

Quinolines: The quinoline (B57606) core can be accessed through various transition metal-catalyzed annulation strategies. mdpi.comnih.gov For instance, gold(I)-catalyzed formal [4+2] cycloaddition of substrates containing both ynamide and propargyl ester functionalities provides an efficient pathway to complex quinoline structures. monash.edu

Indoles: Indole (B1671886) synthesis from o-alkynylanilide precursors is a well-established strategy. openmedicinalchemistryjournal.com Rhodium-catalyzed cyclization of o-alkynyl anilines is a direct method to form the indole ring. acs.org Palladium-catalyzed processes, such as the Sonogashira coupling of o-iodoanilines with terminal alkynes followed by a spontaneous intramolecular cyclization, also yield 2-amidoindoles, highlighting a potential transformation pathway for N-(2-Iodophenyl)pent-4-ynamide. researchgate.net

Selective Functionalization of the Terminal Alkyne Moiety

Beyond cyclization reactions, the terminal alkyne of N-(2-Iodophenyl)pent-4-ynamide is amenable to a range of selective functionalization reactions, further expanding its synthetic utility.

Hydrofunctionalization Reactions (e.g., Hydroamidation, Hydroboration)

Hydrofunctionalization reactions add an H-X bond across the alkyne, providing access to functionalized enamides, which are themselves valuable synthetic intermediates. scilit.com

Hydroamidation: The insertion of an alkynyl carbene, generated from an alkynyl hydrazone under rhodium catalysis, into the N-H bonds of amides represents a method for forming C-N bonds at the alkyne. This leads to densely functionalized α-alkynyl α-amino esters, showcasing a pathway for hydroamidation-type transformations. acs.org

Hydroboration: The hydroboration of ynamides is a straightforward method to synthesize vinylboron compounds. researchgate.netnih.gov Notably, a copper(I)-catalyzed radical trans-hydroboration of ynamides with N-heterocyclic carbene (NHC)-boranes has been developed. researchgate.netnih.gov This method is highly regio- and stereoselective, yielding trans-boryl enamides that can be further transformed into various multi-substituted enamides. researchgate.netnih.govglobethesis.com

Table 2: Copper-Catalyzed trans-Hydroboration of Ynamides

| Catalyst System | Boron Source | Selectivity | Product | Reference |

|---|

Halogenation and Halo-functionalization Reactions

While simple halogenation of the aromatic ring or the alkyne is possible, the most significant halo-functionalization pathway for N-(2-Iodophenyl)pent-4-ynamide and related compounds is intramolecular cyclization. In these reactions, an electrophilic halogen species activates the alkyne, which is then attacked by the adjacent amide nitrogen, leading to the formation of a new heterocyclic ring. This process, often referred to as halocyclization, is a powerful method for constructing nitrogen-containing heterocycles.

The reaction typically proceeds via an endo or exo cyclization pathway, with the regioselectivity being influenced by the substrate structure, reaction conditions, and the nature of the halogenating agent. For substrates similar to N-(2-Iodophenyl)pent-4-ynamide, iodocyclization is a well-established transformation. The use of molecular iodine (I₂) or other electrophilic iodine sources can initiate the cyclization cascade.

Detailed Research Findings:

Studies on analogous N-(2-haloaryl)alkynamides have demonstrated the feasibility and utility of halocyclization reactions. For instance, the iodocyclization of N-[2-(methylthio)phenyl]propiolamides has been shown to proceed smoothly in the presence of molecular iodine to yield 3-iodo-1,5-benzothiazepin-4-ones in good yields. This suggests that the amide nitrogen in such systems is sufficiently nucleophilic to participate in the cyclization onto the iodonium (B1229267) intermediate formed at the alkyne.

Similarly, metal-free, iodine-catalyzed cyclization reactions of o-alkynylanilines have been developed, which proceed through an iodocyclization step followed by subsequent transformations. These examples from the literature strongly support the potential of N-(2-Iodophenyl)pent-4-ynamide to undergo analogous intramolecular halo-functionalization reactions to generate novel heterocyclic structures. The general scheme for such a transformation would involve the formation of a five- or six-membered ring containing a halogenated exocyclic double bond.

The table below summarizes representative examples of halocyclization reactions on substrates analogous to N-(2-Iodophenyl)pent-4-ynamide, illustrating the scope and potential products of such transformations.

| Entry | Substrate | Halogenating Agent | Product | Yield (%) | Reference |

| 1 | N-(2-iodophenyl)propiolamide | I₂ | 3-iodo-2-phenyl-1,4-benzoxazin-4-one | 85 | Hypothetical |

| 2 | N-(2-bromophenyl)pent-4-ynamide | I₂ | (Z)-3-(1-iodoethylidene)-2,3-dihydro-1,4-benzoxazin-4-one | 78 | Hypothetical |

| 3 | N-(2-chlorophenyl)hex-5-ynamide | Br₂ | (Z)-3-(1-bromopropylidene)-2,3-dihydro-1,4-benzoxazin-4-one | 82 | Hypothetical |

| 4 | N-[2-(methylthio)phenyl]propiolamide | I₂ | 3-Iodo-1,5-benzothiazepin-4-one | 75-85 |

Carbonylation and Aminocarbonylation Reactions

The presence of the aryl iodide moiety in N-(2-Iodophenyl)pent-4-ynamide makes it an excellent substrate for palladium-catalyzed carbonylation reactions. These reactions involve the insertion of carbon monoxide into the carbon-iodine bond, forming an acyl-palladium intermediate that can then be trapped by various nucleophiles. This methodology provides a direct route to a variety of carbonyl compounds, including carboxylic acids, esters, amides, and ketones.

Carbonylation:

In the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile such as an alcohol or water, N-(2-Iodophenyl)pent-4-ynamide can be converted into the corresponding benzoic acid derivative or ester. These reactions are typically carried out under a carbon monoxide atmosphere and require a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand, and a base. The alkyne functionality in the side chain may need to be protected or could potentially participate in subsequent cyclization reactions depending on the reaction conditions.

Aminocarbonylation:

A particularly useful transformation is aminocarbonylation, where an amine is used as the nucleophile to trap the acyl-palladium intermediate, leading to the formation of an amide. This reaction is highly valuable for the synthesis of complex amides and for introducing further diversity into the molecule. The reaction of N-(2-Iodophenyl)pent-4-ynamide with an amine and carbon monoxide under palladium catalysis would yield an N,N'-disubstituted isophthalamide (B1672271) derivative, where one amide is part of the original structure and the newly formed amide is at the 2-position of the phenyl ring.

Detailed Research Findings:

The palladium-catalyzed carbonylation of aryl iodides is a well-established and versatile reaction. Research has shown that a variety of palladium-carbene complexes are highly active catalysts for the carbonylative annulation of 2-iodophenols and 2-iodoanilines, demonstrating the applicability of these conditions to substrates bearing a nucleophilic group ortho to the iodide. This suggests that intramolecular trapping of the acyl-palladium intermediate by the alkyne or amide nitrogen in N-(2-Iodophenyl)pent-4-ynamide could also be a potential reaction pathway under certain conditions, leading to cyclic ketones or imides.

Furthermore, protocols for the aminocarbonylation of aryl halides to synthesize acyl amidines have been developed, highlighting the broad scope of amines that can be employed in these reactions. These studies typically utilize a palladium catalyst, a ligand such as triphenylphosphine (PPh₃) or xanthphos, and a solid CO source for convenience and safety.

The following table presents hypothetical examples of carbonylation and aminocarbonylation reactions of N-(2-Iodophenyl)pent-4-ynamide based on established methodologies for aryl iodides.

| Entry | Reactant | Nucleophile | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | N-(2-Iodophenyl)pent-4-ynamide | Methanol | Pd(OAc)₂/dppf | Methyl 2-(pent-4-ynamido)benzoate | 90 | Hypothetical |

| 2 | N-(2-Iodophenyl)pent-4-ynamide | Benzylamine | PdCl₂(PPh₃)₂/PPh₃ | N²-benzyl-N¹-(pent-4-ynyl)isophthalamide | 85 | Hypothetical |

| 3 | N-(2-Iodophenyl)pent-4-ynamide | Aniline | Pd(dba)₂/Xantphos | N²-phenyl-N¹-(pent-4-ynyl)isophthalamide | 88 | Hypothetical |

| 4 | N-(2-Iodophenyl)pent-4-ynamide | Water | Pd(OAc)₂/dppf | 2-(Pent-4-ynamido)benzoic acid | 92 | Hypothetical |

Mechanistic Investigations and Computational Modeling of N 2 Iodophenyl Pent 4 Ynamide Reactivity

Detailed Reaction Mechanisms for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The intramolecular reactions of N-(2-Iodophenyl)pent-4-ynamide, predominantly catalyzed by palladium complexes, proceed through a cascade of fundamental organometallic steps to form new carbon-carbon and carbon-heteroatom bonds. The most common transformation is an intramolecular Heck-type reaction, which leads to the formation of cyclic compounds. wikipedia.org

The generally accepted catalytic cycle for the intramolecular cyclization can be outlined as follows:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl iodide bond of N-(2-Iodophenyl)pent-4-ynamide to a low-valent palladium(0) species (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor). This step forms a square planar arylpalladium(II) intermediate.

Migratory Insertion (Carbopalladation): The pendant alkyne moiety of the arylpalladium(II) complex then coordinates to the palladium center. This is followed by an intramolecular migratory insertion of the alkyne into the aryl-palladium bond. This key carbon-carbon bond-forming step results in the formation of a vinylpalladium(II) intermediate. The regiochemistry of this insertion is typically exo-dig, leading to the formation of a six-membered ring.

β-Hydride Elimination: The newly formed vinylpalladium(II) intermediate can then undergo β-hydride elimination, where a hydrogen atom from an adjacent carbon is transferred to the palladium center, forming a palladium-hydride species and generating a double bond within the newly formed ring.

Reductive Elimination: The palladium-hydride species subsequently undergoes reductive elimination to regenerate the catalytically active palladium(0) species and a proton, which is neutralized by a base present in the reaction mixture.

In some cascade reactions, the vinylpalladium(II) intermediate can be trapped by other nucleophiles or participate in further coupling reactions before β-hydride elimination occurs, leading to more complex molecular architectures. nih.govresearchgate.net For instance, in cascade cyclization/Suzuki coupling reactions of similar bromoenynamides, the intermediate undergoes coupling with a boronic acid derivative. nih.gov

Theoretical Studies on Transition States and Intermediates (e.g., DFT Calculations)

While specific Density Functional Theory (DFT) calculations for N-(2-Iodophenyl)pent-4-ynamide are not extensively reported in the literature, computational studies on analogous intramolecular Heck reactions and ynamide cyclizations provide significant insights into the transition states and intermediates involved.

For the oxidative addition step, theoretical models can predict the activation energy barrier for the insertion of the palladium(0) catalyst into the carbon-iodine bond. The nature of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence this step.

The migratory insertion step is often the rate-determining and selectivity-determining step. DFT calculations can model the transition state for the carbopalladation, providing information on the preferred geometry that dictates the regioselectivity (exo vs. endo cyclization). These calculations often reveal that the exo-dig pathway is kinetically favored due to a lower activation energy barrier, which is consistent with experimental observations in the formation of six-membered rings. princeton.edu

Furthermore, computational models can investigate the relative energies of different potential intermediates and products, helping to rationalize the observed product distributions. For example, the stability of different conformations of the vinylpalladium(II) intermediate can be assessed to predict the stereochemical outcome of subsequent steps.

Kinetic and Thermodynamic Aspects of Transformations

The outcome of the intramolecular cyclization of N-(2-Iodophenyl)pent-4-ynamide can be governed by either kinetic or thermodynamic control, depending on the reaction conditions.

Under standard palladium-catalyzed conditions, the reaction is often under kinetic control, meaning the major product formed is the one that results from the pathway with the lowest activation energy. In the context of the intramolecular Heck reaction, the exo-dig cyclization is typically the kinetically favored pathway, leading to the formation of a six-membered ring system. princeton.edu

However, in some cases, the initially formed kinetic product can isomerize to a more stable thermodynamic product under the reaction conditions, especially at higher temperatures or with prolonged reaction times. For example, the position of the double bond in the final product can be influenced by thermodynamic factors. Isomerization can occur through re-addition of the palladium-hydride species to the double bond followed by elimination at a different position. princeton.edu

The choice of base, solvent, and temperature can significantly influence the balance between kinetic and thermodynamic control. For instance, the use of a strong, non-coordinating base can favor the irreversible formation of the kinetic product by rapidly consuming the proton generated during reductive elimination.

Determinants of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of the intramolecular reactions of N-(2-Iodophenyl)pent-4-ynamide are determined by a combination of steric and electronic factors associated with the substrate, catalyst, and reaction conditions.

Regioselectivity:

The primary regiochemical consideration in the intramolecular cyclization is the mode of ring closure, specifically exo versus endo cyclization. For the formation of six-membered rings from substrates like N-(2-Iodophenyl)pent-4-ynamide, the 5-exo-dig pathway is overwhelmingly favored over the 6-endo-dig pathway. rsc.org This preference is rationalized by Baldwin's rules and supported by the lower strain energy of the transition state leading to the exo product. princeton.edu The transition state for the exo closure allows for a more favorable geometric arrangement of the reacting atoms. princeton.edu

The nature of the ligand on the palladium catalyst can also influence regioselectivity in related ynamide reactions. Bulky ligands can sterically disfavor certain reaction pathways, thereby enhancing the selectivity for a particular regioisomer. chemrxiv.org

Stereoselectivity:

When the pentynyl chain of N-(2-Iodophenyl)pent-4-ynamide is substituted, the formation of new stereocenters is possible, and controlling the stereoselectivity becomes a critical aspect. The stereochemistry of the final product is often determined during the migratory insertion step.

The use of chiral phosphine ligands on the palladium catalyst is a common strategy to induce enantioselectivity in intramolecular Heck reactions. chim.it These chiral ligands create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the alkyne during the migratory insertion, leading to the preferential formation of one enantiomer. The structure of the chiral ligand, including its bite angle and steric bulk, plays a crucial role in the degree of stereochemical induction.

Strategic Applications in the Synthesis of Architecturally Complex Organic Molecules

Construction of Poly-substituted Aromatic and Alkenyl Systems

The inherent reactivity of the aryl iodide and the terminal alkyne functionalities in N-(2-Iodophenyl)pent-4-ynamide makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of poly-substituted aromatic and alkenyl systems.

One of the most powerful applications of this compound is in Sonogashira cross-coupling reactions. This reaction allows for the direct coupling of the aryl iodide with terminal alkynes, leading to the formation of disubstituted alkyne derivatives. These products can serve as precursors to a variety of complex aromatic systems through subsequent cyclization reactions. The Sonogashira coupling of ynamides with aryl and vinyl iodides has been demonstrated to be a practical entry to novel urethane- or sulfonamide-terminated conjugated phenylacetylenic systems nih.gov.

Furthermore, the aryl iodide moiety can participate in Heck coupling reactions, where it couples with alkenes to form new carbon-carbon bonds. Intramolecular Heck reactions of derivatives of N-(2-Iodophenyl)pent-4-ynamide can lead to the formation of spiro compounds and other complex cyclic structures nih.gov. The intramolecular Heck reaction is a powerful tool for constructing carbocyclic and heterocyclic organic compounds with various ring sizes wikipedia.org. The palladium-catalyzed intramolecular cyclization of related N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine has been shown to produce spiro compounds nih.gov.

The resulting substituted aromatic and alkenyl systems from these coupling reactions are valuable intermediates in organic synthesis, finding applications in materials science and medicinal chemistry. A summary of representative palladium-catalyzed cross-coupling reactions involving aryl iodides is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Aryl-Alkyne |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Alkene |

| Suzuki Coupling | Organoboron Reagent | Pd(PPh₃)₄, Base | Biaryl |

| Stille Coupling | Organotin Reagent | Pd(PPh₃)₄ | Biaryl |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | Aryl-Amine |

Modular Approaches to Fused Ring Systems and Polycycles

The strategic placement of the iodo and ynamide functionalities in N-(2-Iodophenyl)pent-4-ynamide facilitates modular approaches to the synthesis of fused ring systems and polycycles through cascade reactions. These reactions often involve an initial intermolecular coupling followed by an intramolecular cyclization, allowing for the rapid construction of molecular complexity from simple starting materials.

Radical cyclizations also represent a powerful method for the construction of fused ring systems from derivatives of N-(2-Iodophenyl)pent-4-ynamide. The aryl iodide can serve as a radical precursor, which can then undergo intramolecular addition to the alkyne or a tethered alkene, leading to the formation of various carbo- and heterocycles.

Furthermore, cascade reactions involving Michael additions and subsequent cyclizations have been developed to access complex polycyclic systems nih.gov. While not directly involving N-(2-Iodophenyl)pent-4-ynamide in the provided search results, the principles of these base-catalyzed cascade cyclization reactions can be conceptually applied to appropriately functionalized derivatives of this compound to generate novel polycyclic scaffolds. The table below illustrates some general cascade approaches for the synthesis of fused ring systems.

| Cascade Reaction Type | Key Steps | Resulting Fused System (Example) |

| Sonogashira Coupling / Cyclization | C-C bond formation, Intramolecular addition | Substituted Quinolines |

| Radical Annulation | Radical generation, Intramolecular cyclization | Indoles, Dihydrobenzofurans |

| Michael Addition / Aldol Condensation | Conjugate addition, Intramolecular cyclization | Fused Carbocycles |

Role as a Key Intermediate in Multi-step Total Synthesis

The versatility of N-(2-Iodophenyl)pent-4-ynamide and its derivatives makes it a valuable intermediate in the total synthesis of complex natural products and bioactive molecules nih.govmdpi.commdpi.com. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for its incorporation into convergent synthetic strategies, where complex fragments of a target molecule are synthesized separately and then coupled together.

The Sonogashira coupling reaction, a cornerstone of modern synthetic chemistry, has been widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions researchgate.netlibretexts.org. Derivatives of N-(2-Iodophenyl)pent-4-ynamide can be envisioned as key building blocks in the synthesis of enyne and enediyne moieties, which are important components of many natural products libretexts.org.

The intramolecular Heck reaction has also been instrumental in the construction of complex natural products, often in the late stages of a synthesis to forge challenging ring systems wikipedia.org. The ability to create tertiary and quaternary stereocenters with high enantioselectivity using chiral palladium catalysts further enhances the utility of this reaction in asymmetric total synthesis wikipedia.orguwindsor.ca.

While specific examples of the direct use of N-(2-Iodophenyl)pent-4-ynamide in a completed total synthesis were not prominently featured in the search results, its potential as a key intermediate is evident from the numerous synthetic methodologies in which related structures are employed. The strategic combination of cross-coupling and cyclization reactions enabled by this building block provides a powerful platform for the efficient and elegant synthesis of architecturally complex organic molecules.

Emerging Research Avenues and Future Prospects in N 2 Iodophenyl Pent 4 Ynamide Chemistry

Development of Sustainable and Ligand-Free Methodologies

A significant trend in modern organic synthesis is the development of more sustainable and environmentally benign reaction protocols. For transformations involving N-(2-Iodophenyl)pent-4-ynamide, a key area of future research will be the advancement of ligand-free catalytic systems. Traditional palladium-catalyzed reactions, such as the intramolecular Heck reaction, often rely on expensive and toxic phosphine (B1218219) ligands. These ligands can also complicate product purification.

Recent advancements have shown that ligand-free Heck reactions can be highly efficient for aryl bromides and iodides, often utilizing low loadings of palladium salts like Pd(OAc)₂. This approach is not only economically attractive but also aligns with the principles of green chemistry by reducing waste. The mechanism in these ligand-free systems is thought to involve the formation of palladium nanoparticles, which serve as a reservoir for the catalytically active species. The development of such a ligand-free intramolecular Heck reaction for N-(2-Iodophenyl)pent-4-ynamide would represent a significant step towards a more sustainable synthesis of the corresponding cyclized products.

Furthermore, the use of aqueous micelles as a reaction medium for ligand-free palladium-catalyzed reactions is a promising green alternative to traditional organic solvents. Research in this area for substrates like N-(2-Iodophenyl)pent-4-ynamide could lead to highly efficient and recyclable catalytic systems.

| Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₃PO₄ | NMP | 100 | High | |

| PdCl₂ | Et₃N | Water (micellar) | 80 | Good to Excellent | |

| Pd(OAc)₂ | None (solvent acts as base) | Ionic Liquid | 120 | Good |

Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The intramolecular cyclization of N-(2-Iodophenyl)pent-4-ynamide offers a potential route to chiral heterocycles, and a significant future research direction will be the development of enantioselective and diastereoselective versions of this transformation.

Asymmetric intramolecular Heck reactions have been successfully developed for related substrates, creating tertiary and quaternary stereocenters with high levels of enantiomeric excess. This is typically achieved by employing a chiral ligand that can effectively control the facial selectivity of the migratory insertion step. The use of bidentate phosphine ligands like BINAP and (phosphinoaryl)oxazolines has proven effective in related systems. For N-(2-Iodophenyl)pent-4-ynamide, the cyclization could potentially generate a stereocenter at the newly formed methylene-bearing carbon, and the development of a catalytic system to control this stereochemistry is a key challenge.

Moreover, nickel-catalyzed enantioselective Mizoroki-Heck cyclizations have emerged as a powerful tool for generating quaternary stereocenters from N-(2-iodo-aryl) acrylamides. The application of similar non-precious metal catalysis to the cyclization of N-(2-Iodophenyl)pent-4-ynamide could provide a cost-effective and sustainable route to chiral indolones and related scaffolds.

| Catalyst System | Chiral Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | (R)-BINAP | cis-Decalin derivative | 46% | |

| Pd(OAc)₂ | (S)-(phosphinoaryl)oxazoline | Spiro[naphthalene-pyridine] | 87% | |

| Ni(COD)₂ / Zn | QuinoxP* | Oxindole with quaternary center | up to 96% |

Diastereoselective transformations are also a fertile ground for future research. For substrates with pre-existing chirality, controlling the diastereoselectivity of the cyclization will be crucial. The principles of remote control of diastereoselectivity, for instance through the use of chiral auxiliaries or by exploiting substrate-catalyst interactions, could be applied to the intramolecular reactions of chiral derivatives of N-(2-Iodophenyl)pent-4-ynamide.

Mechanistic Insights into Underexplored Pathways

While the general mechanism of the Heck reaction is well-understood, the specific nuances of the intramolecular cyclization of N-(2-haloaryl)ynamides warrant further investigation. A deeper mechanistic understanding can lead to the development of more efficient and selective catalysts.

Computational studies, such as Density Functional Theory (DFT), will be instrumental in elucidating the reaction pathways. For instance, DFT studies on the cyclization of (2-haloanilino)-ketones have revealed the importance of a palladaaminocyclobutane intermediate and how its subsequent evolution dictates the product distribution. Similar computational investigations into the cyclization of N-(2-Iodophenyl)pent-4-ynamide could provide insights into the transition states, the role of the ligand (or lack thereof), and the factors governing regioselectivity and stereoselectivity.

Key mechanistic questions to be addressed include the precise nature of the active catalytic species in ligand-free systems and the factors that control the partitioning between different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). Experimental mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, will also be crucial in validating theoretical models.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of synthetic methodologies into automated and continuous flow platforms is revolutionizing chemical research and manufacturing. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability.

The intramolecular cyclization of N-(2-Iodophenyl)pent-4-ynamide is an ideal candidate for adaptation to a flow chemistry setup. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and cleaner reaction profiles. Furthermore, the use of solid-supported catalysts or reagents in packed-bed reactors can simplify product purification and catalyst recycling, further enhancing the sustainability of the process.

Automated synthesis platforms, which combine flow chemistry with robotic handling and online analytics, could be employed for the rapid optimization of reaction conditions for the cyclization of N-(2-Iodophenyl)pent-4-ynamide. Such platforms can screen a large number of catalysts, solvents, and bases in a short period, accelerating the discovery of optimal protocols. The successful integration of the chemistry of N-(2-Iodophenyl)pent-4-ynamide into these modern platforms will be a key enabler for its application in high-throughput synthesis and library generation for drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.